4,5-Dimetil-2-nitrofenol

Descripción general

Descripción

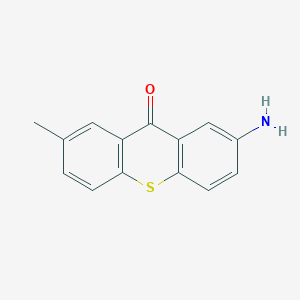

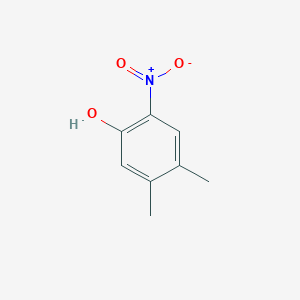

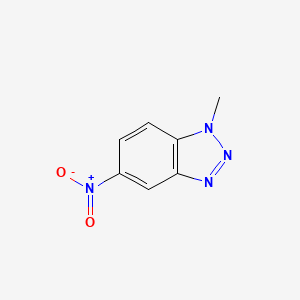

4,5-Dimethyl-2-nitrophenol is an organic compound with the molecular formula C8H9NO3 . It has a molecular weight of 167.16 . The compound appears as a pale-yellow to yellow-brown to brown solid .

Synthesis Analysis

The synthesis of 4,5-Dimethyl-2-nitrophenol can be achieved through various methods. One of the common methods includes the nitration of monochlorobenzene, nitration of benzene with nitrogen dioxide and mercurous nitrate, oxidation of 1,3-dinitrobenzene, and nitration of phenol with nitric acid .Molecular Structure Analysis

The InChI code for 4,5-Dimethyl-2-nitrophenol is 1S/C8H9NO3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10H,1-2H3 . The InChI key is DSWZKAODNLLINU-UHFFFAOYSA-N .Chemical Reactions Analysis

4,5-Dimethyl-2-nitrophenol can undergo various chemical reactions. For instance, it can be used in the catalytic reduction of 4-nitrophenol . This reaction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .Physical And Chemical Properties Analysis

4,5-Dimethyl-2-nitrophenol is stored at room temperature . The compound is shipped at room temperature .Aplicaciones Científicas De Investigación

Ciencias Ambientales: Detección y Biodegradación

El 4,5-Dimetil-2-nitrofenol se utiliza en ciencias ambientales para la detección y biodegradación de compuestos nitrofenólicos, que a menudo se utilizan en medicamentos, explosivos y pesticidas . Su distintivo color amarillo a ciertos niveles de pH lo convierte en un indicador valioso para titulaciones y el monitoreo de actividades enzimáticas como la ß-galactosidasa .

Química: Catálisis y Síntesis

En el campo de la química, este compuesto participa en procesos catalíticos, particularmente en la reducción de 4-nitrofenol a 4-aminofenol, una reacción crucial en la fabricación de productos químicos finos como colorantes, productos farmacéuticos y pesticidas .

Farmacéutica: Desarrollo de Medicamentos

El this compound puede desempeñar un papel en la investigación farmacéutica, potencialmente como precursor o intermedio en la síntesis de moléculas más complejas utilizadas en el desarrollo de medicamentos .

Investigación Agrícola: Análisis de Pesticidas

Este compuesto es relevante en la investigación agrícola, donde podría utilizarse en el análisis de componentes de pesticidas o productos de degradación, contribuyendo a la comprensión del comportamiento de los pesticidas en el medio ambiente .

Ciencia de Materiales: Fotocatálisis y Caracterización de Materiales

En la ciencia de materiales, el this compound puede participar en el estudio de la fotocatálisis, ayudando en el desarrollo de nuevos materiales con propiedades específicas de absorción de luz .

Biotecnología: Investigación Bioquímica

Por último, en biotecnología, este compuesto se utiliza en la investigación proteómica, posiblemente como reactivo o estándar en varios ensayos bioquímicos para comprender las funciones e interacciones de las proteínas .

Mecanismo De Acción

Target of Action

Nitrophenols, in general, are known to interact with various enzymes and proteins within the cell . .

Mode of Action

Nitrophenols, as a class, are known to disrupt cellular processes through their interaction with various enzymes and proteins . They can cause changes in cellular metabolism and disrupt normal cellular functions.

Biochemical Pathways

Nitrophenols can potentially affect a wide range of biochemical pathways due to their ability to interact with various enzymes and proteins . .

Result of Action

Nitrophenols can cause a range of effects at the molecular and cellular level, including disruption of cellular metabolism and normal cellular functions . .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

4,5-dimethyl-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDIYDUZVHFMHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10325115 | |

| Record name | 4,5-dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18087-10-0 | |

| Record name | 18087-10-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethyl-2-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10325115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structural characterization of 4,5-dimethyl-2-nitrophenol?

A1: The research article primarily focuses on the synthesis and crystal structure of 4,5-dimethyl-2-nitrophenol. [] The study confirms the successful synthesis of the compound via direct nitrification of 3,4-dimethylphenol, achieving a maximum yield of 30.3% under specific reaction conditions. [] The researchers utilized UV-Vis spectroscopy to analyze the compound, observing a red shift in the S1→S0 absorption at approximately 145 nm compared to the starting material, 3,4-dimethylphenol. [] Importantly, the crystal structure analysis definitively identified the nitro-group position on the aromatic ring, confirming the structure of the synthesized compound as 4,5-dimethyl-2-nitrophenol. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Phenylacetyl)amino]butanoic acid](/img/structure/B1296423.png)